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Compound of Interest

Compound Name: Bis(phenoxyethoxy)methane

Cat. No.: B081023

An In-depth Technical Guide to
Bis(phenoxyethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenoxyethoxy)methane is a symmetrical aromatic ether that holds potential for
applications in materials science and medicinal chemistry. Its structure, featuring two phenoxy
groups linked by a flexible diether methane bridge, imparts a unique combination of rigidity and
conformational mobility. This guide provides a comprehensive overview of its physical and
chemical properties, synthesis, and potential biological activities, with a focus on its relevance
to drug development and scientific research.

Physical and Chemical Properties

The physicochemical properties of Bis(phenoxyethoxy)methane are crucial for its handling,
formulation, and application in various experimental settings. A summary of its key properties is
presented below.

Data Presentation: Physical and Chemical Properties
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Property Value Source
Molecular Formula C17H2004 [1]
Molecular Weight 288.34 g/mol [1]
Appearance Colorless to pale yellow liquid [2]
Melting Point 18 °C (predicted) [3]
Boiling Point 195-196 °C at 0.6 Torr [3]
Density 1.106 + 0.06 g/cm3 (predicted) [3]
LogP 3.13510 (predicted) [3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor

C)(;untg p 4 13
Rotatable Bond Count 10 [3]

Solubility

Soluble in organic solvents like
alcohol, benzene, and
acetone.[4] Limited solubility in
water is expected due to the

hydrophobic phenoxy groups.

Stability

Generally stable under normal
conditions. May decompose
under extreme heat or in highly

acidic or basic conditions.[2]

Reactivity

Reacts with strong acids and
bases.[2] Susceptible to

oxidation.[2]

Synthesis and Reactivity

Bis(phenoxyethoxy)methane can be synthesized through established organic chemistry

methodologies. Its chemical reactivity is primarily dictated by the ether linkages and aromatic

rings.
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Experimental Protocols: Synthesis

Two primary synthetic routes for Bis(phenoxyethoxy)methane are the Williamson ether
synthesis and condensation reactions.[2]

A. Williamson Ether Synthesis (Generalized Protocol)
This method involves the reaction of a phenoxide with a suitable dihaloalkane.

e Step 1: Formation of the Phenoxide. 2-Phenoxyethanol is treated with a strong base, such
as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like
dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding
phenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or
argon) at room temperature.

o Step 2: Etherification. Dibromomethane or a similar dihaloalkane is added to the solution of
the phenoxide. The reaction mixture is then heated to reflux for several hours to facilitate the
nucleophilic substitution reaction, forming the ether linkages.[5]

o Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and
the solvent is removed under reduced pressure. The residue is then partitioned between an
organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried
over anhydrous sodium sulfate, and concentrated. The crude product is purified by column
chromatography on silica gel to yield pure Bis(phenoxyethoxy)methane.

B. Condensation Reaction (Generalized Protocol)

This approach involves the acid-catalyzed reaction of 2-phenoxyethanol with formaldehyde or a
formaldehyde equivalent.[6]

o Step 1: Reaction Setup. Two equivalents of 2-phenoxyethanol and one equivalent of
formaldehyde (or paraformaldehyde) are dissolved in a suitable solvent, such as toluene or
benzene. A catalytic amount of a strong acid, like p-toluenesulfonic acid or sulfuric acid, is
added.[7]

o Step 2: Reaction and Water Removal. The reaction mixture is heated to reflux with a Dean-
Stark apparatus to azeotropically remove the water formed during the reaction, driving the
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equilibrium towards the product. The reaction progress can be monitored by thin-layer
chromatography (TLC).[8]

o Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and
washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed
by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate
and the solvent is evaporated. The resulting crude product is then purified by vacuum
distillation or column chromatography.

Chemical Reactivity

» Nucleophilic Substitution: The ether linkages in Bis(phenoxyethoxy)methane can be
cleaved by strong nucleophiles under harsh acidic or basic conditions.[2]

o Dehydrohalogenation: In the presence of a strong base, this compound can participate in the
elimination of hydrogen halides from suitable substrates.[2]

o Electrophilic Aromatic Substitution: The phenoxy groups can undergo electrophilic
substitution reactions, such as nitration or halogenation, on the aromatic rings. The alkoxy
group is an activating, ortho-, para-director.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on Bis(phenoxyethoxy)methane have been identified, its
chemical structure, containing phenolic ether moieties, suggests potential for anti-inflammatory
and antioxidant activities. Phenolic compounds are known to interact with various biological
targets and signaling pathways.[9]

Potential Anti-Inflammatory Activity

Phenolic compounds can modulate inflammatory responses by interfering with key signaling
pathways such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase
(MAPK) pathways.[10][11]

NF-kB Signaling Pathway

The NF-kB pathway is a central regulator of inflammation. In its inactive state, NF-kB is
sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Pro-inflammatory stimuli lead to

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.8b00159
https://www.benchchem.com/product/b081023?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-of-antioxidant-mechanisms-of-various-polyphenols-A-Antioxidant_fig1_354257346
https://www.researchgate.net/figure/Schematic-diagram-of-antioxidant-mechanisms-of-various-polyphenols-A-Antioxidant_fig1_354257346
https://www.benchchem.com/product/b081023?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22519398/
https://www.dovepress.com/anti-inflammatory-effects-of-camellia-fascicularis-polyphenols-via-att-peer-reviewed-fulltext-article-JIR
https://pubmed.ncbi.nlm.nih.gov/37271425/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

the phosphorylation and subsequent degradation of IkB, allowing NF-kB to translocate to the
nucleus and activate the transcription of pro-inflammatory genes.[12] Phenolic compounds may
inhibit this pathway by preventing IKB degradation or by directly inhibiting NF-kB nuclear
translocation.[13]

Caption: Potential inhibition of the NF-kB signaling pathway.
MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular
processes, including inflammation. Extracellular signals activate a cascade of protein kinases
that ultimately leads to the activation of transcription factors, such as AP-1, which regulate the
expression of inflammatory mediators.[14] Phenolic compounds have been shown to inhibit the
phosphorylation and activation of MAPKs.[10]

Caption: Potential modulation of the MAPK signaling cascade.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their
ability to donate a hydrogen atom or an electron to neutralize free radicals. This radical
scavenging activity can help to mitigate oxidative stress, a key factor in many diseases.[2]

Antioxidant Mechanism of Phenolic Compounds

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom
from a hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from
causing cellular damage. The resulting phenoxy radical is relatively stable due to resonance
delocalization of the unpaired electron around the aromatic ring.

Caption: General antioxidant mechanism of phenolic compounds.

Conclusion

Bis(phenoxyethoxy)methane is a compound with well-defined physical and chemical
properties and accessible synthetic routes. While its biological activities have not been explicitly
studied, its chemical structure suggests a potential for anti-inflammatory and antioxidant
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effects, common to other phenolic ethers. Further research is warranted to explore these
potential therapeutic applications and to elucidate the specific biological pathways it may
modulate. This guide provides a foundational resource for scientists and researchers interested
in leveraging the properties of Bis(phenoxyethoxy)methane in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b081023#physical-and-chemical-properties-of-bis-
phenoxyethoxy-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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